Home > Products > Screening Compounds P34994 > Gantacurium chloride
Gantacurium chloride - 213998-46-0

Gantacurium chloride

Catalog Number: EVT-268994
CAS Number: 213998-46-0
Molecular Formula: C53H69Cl3N2O14
Molecular Weight: 1064.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gantacurium chloride is a benzylisoquinoline alkaloid potentially used as adjuncts to anesthesia.
Source and Classification

Gantacurium chloride is derived from research into asymmetric bis-onium esters of α-chlorofumaric acid. It belongs to a novel class of neuromuscular blocking agents known as asymmetric mixed-onium chlorofumarates. The compound's development was spearheaded by medicinal chemists at GlaxoWellcome Inc., with significant advancements occurring in the mid-1990s .

Synthesis Analysis

The synthesis of gantacurium chloride involves several complex chemical reactions. It is characterized as an asymmetric bis-onium ester, specifically featuring a (1R)-trans benzyl tetrahydroisoquinolinium moiety on one end and a (1S)-trans phenyl tetrahydroisoquinolinium moiety on the other. The synthesis process typically includes:

  1. Formation of the Bis-Onium Ester: The initial step involves the reaction of α-chlorofumaric acid with the appropriate tetrahydroisoquinoline derivatives under controlled conditions to form the bis-onium structure.
  2. Purification: Following synthesis, purification techniques such as chromatography may be employed to isolate the desired product from any unreacted starting materials or side products .
Molecular Structure Analysis

Gantacurium chloride has a complex molecular structure represented by the chemical formula C53H69Cl3N2O14C_{53}H_{69}Cl_{3}N_{2}O_{14}. Its structural uniqueness arises from its asymmetric nature, which contributes to its pharmacological properties. Key features of its molecular structure include:

  • Chlorine Atom Positioning: The chlorine atom is positioned in a way that influences the compound's interaction with acetylcholine receptors.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are critical for its neuromuscular blocking activity, particularly the (Z)-configuration across the double bond formed by α-chlorofumaric acid .
Chemical Reactions Analysis

Gantacurium chloride participates in several significant chemical reactions:

  1. Substitution Reactions: The chlorine atom can undergo substitution reactions, where it may be replaced by other nucleophiles such as cysteine.
  2. Hydrolysis: Gantacurium is subject to slow ester hydrolysis, which contributes to its metabolic inactivation.
  3. Cysteine Adduction: A rapid reaction occurs when gantacurium interacts with endogenous cysteine, forming stable adducts that effectively deactivate the neuromuscular blocking activity of the drug .

These reactions are crucial for understanding both the pharmacodynamics and pharmacokinetics of gantacurium chloride.

Mechanism of Action

The mechanism of action of gantacurium chloride involves antagonism at the neuronal acetylcholine receptor subunit alpha-3. This interaction prevents acetylcholine from binding to its receptor, leading to inhibition of muscle contraction and resulting in neuromuscular blockade. The process includes:

  • Cysteine Adduction: Upon administration, gantacurium rapidly forms adducts with cysteine, resulting in a modified molecule that cannot interact with acetylcholine receptors.
  • Hydrolysis: Following adduction, hydrolysis occurs, further contributing to the drug's inactivation and leading to metabolites that lack neuromuscular activity .
Physical and Chemical Properties Analysis

Gantacurium chloride exhibits various physical and chemical properties that define its behavior in biological systems:

  • Solubility: It is soluble in aqueous solutions, which is essential for intravenous administration.
  • Stability: The compound demonstrates stability under physiological conditions but undergoes rapid degradation through cysteine adduction and hydrolysis.
  • Pharmacokinetics: Gantacurium has a bioavailability of 100% when administered intravenously, with renal and hepatic pathways involved in the elimination of its metabolites .
Applications

Gantacurium chloride has several scientific applications:

  1. Clinical Use: It is being investigated as a neuromuscular blocking agent for use in surgical procedures due to its rapid onset and short duration.
  2. Research Tool: In pharmacological studies, gantacurium serves as a model compound for examining mechanisms of neuromuscular blockade and receptor interactions.
  3. Pharmaceutical Development: There is potential for developing new anesthetic agents based on the structural characteristics and mechanisms observed with gantacurium chloride .
Historical Evolution and Conceptual Foundations of Tetrahydroisoquinolinium Neuromuscular Blockers

Lineage of Tetrahydroisoquinolinium Compounds in Anesthetic Pharmacology

Tetrahydroisoquinolinium (THIQ) compounds represent a significant class of neuromuscular blocking agents (NMBAs) developed to facilitate surgical procedures requiring skeletal muscle relaxation. The historical lineage began with early symmetric bis-benzylisoquinolinium esters like d-tubocurarine (1942), which demonstrated the therapeutic potential of neuromuscular blockade but suffered from adverse effects like histamine release and prolonged duration [1] [9]. Subsequent innovations focused on ester-containing THIQ derivatives to enable metabolic inactivation, exemplified by atracurium (1981) and cisatracurium (1999), which introduced Hofmann elimination—a pH- and temperature-dependent degradation pathway independent of organ function [1] [4].

The quest for ultra-short-acting NMBAs led to mivacurium (1992), a mixed-tetrahydroisoquinolinium diester metabolized by plasma cholinesterase. Despite its shorter duration (~15–20 minutes), mivacurium’s onset remained slower than succinylcholine, and histamine release at higher doses limited its utility [1] [6]. This lineage established core pharmacodynamic principles:

  • Ester-based hydrolysis as a design strategy for controllable duration
  • Stereoselectivity (e.g., cisatracurium’s single isomer) to improve safety margins
  • Structural symmetry in early generations to simplify synthesis [1] [4].

Table 1: Evolution of Tetrahydroisoquinolinium Neuromuscular Blockers

CompoundKey Structural FeaturesMetabolic PathwayClinical Limitation
d-TubocurarineMonoquaternary, rigid bis-THIQRenal/hepatic clearanceHistamine release, long duration
AtracuriumSymmetric diester, 10 stereoisomersHofmann eliminationLaudanosine toxicity, histamine
CisatracuriumSingle (1R-cis) isomer of atracuriumHofmann eliminationIntermediate duration
MivacuriumThree stereoisomers (cis-trans, trans-trans, cis-cis)Plasma cholinesterase hydrolysisSlow onset, histamine release
GantacuriumAsymmetric chlorofumarate, single isomerCysteine adduction + hydrolysisDose-dependent histamine (high doses)

Rational Drug Design Paradigms Leading to Gantacurium Chloride’s Asymmetric Architecture

Gantacurium chloride (formerly AV430A or GW280430A) emerged from deliberate efforts to overcome limitations in earlier THIQ agents. Its design incorporated three revolutionary concepts:

  • Asymmetric Mixed-Onium Architecture: Unlike symmetric predecessors, gantacurium combines a (1R)-trans benzyl-THIQ moiety with a (1S)-trans phenyl-THIQ moiety linked via an α-chlorofumarate bridge. This asymmetry optimizes receptor affinity while enabling targeted metabolic pathways [1] [6]. The chlorine atom adopts a (Z)-configuration relative to the benzyl-THIQ head, enhancing susceptibility to nucleophilic attack by endogenous cysteine [1] [3].

  • Dual Inactivation Pathways:

  • Rapid cysteine adduction: L-cysteine displaces chlorine, forming an inactive heterocyclic adduct within minutes.
  • Slower ester hydrolysis: Alkaline pH cleaves ester bonds, yielding pharmacologically inert acids [2] [5].This dual mechanism enables an ultrashort duration (8–10 minutes at 3×ED95 in primates) [1] [3].
  • Stereochemical Purity: As a single isomer (>99% enantiomeric purity), gantacurium avoids the variable pharmacokinetics seen in racemic mixtures like mivacurium. Stereoselective synthesis—likely via asymmetric transfer hydrogenation (ATH) of imine precursors—ensured consistent potency [1] [8]. Rational optimization of the chlorofumarate spacer length balanced molecular rigidity for receptor binding and flexibility for rapid inactivation [1] [6].

Table 2: Key Innovations in Halofumarate-Based Neuromuscular Blockers

PrototypeStructureOnset (min)T95% Recovery (min)Metabolic Trigger
551U91 (1991)Symmetric tetrafluorosuccinateUnstableHydrolysis
1710W92 (1992)Monochlorofumarate mixture1.58–10Spontaneous hydrolysis
1975W92 (1992)Dichlorofumarate mixture1.26–8Hydrolysis
Gantacurium (1996)Asymmetric chlorofumarate1.0–1.58.5 ± 0.5Cysteine adduction

Impact of Corporate Mergers on the Development Timeline of Halofumarate Derivatives

The development of gantacurium was significantly delayed by corporate restructuring in the pharmaceutical industry. Initial breakthroughs occurred at Burroughs Wellcome Co. (Research Triangle Park, NC), where postdoctoral researcher Sanjay S. Patel and chemist James C. Wisowaty synthesized tetrafluorosuccinate-based leads (551U91/552U91) in February 1991 [1]. By April 1992, halofumarate esters (1710W92/1975W92) demonstrated ultrashort durations in cat models, but Patel’s departure halted progress [1].

Efforts resumed in late 1993 under Eric Bigham and Evan Boswell, yielding stereoselective halosuccinates. However, the 1995 merger forming GlaxoWellcome Inc. diverted resources, delaying optimization for 18 months [1]. Critical work restarted in late 1995 by a team led by Eric E. Boros, Robert A. Mook Jr., and Vicente Samano, culminating in gantacurium’s synthesis in 1996 [1]. Patents (US 5739276, US 5847141) issued in 1998 solidified its asymmetric design and cysteine-reversal claims [1] [5].

The merger’s impact included:

  • Resource fragmentation: Key personnel reassigned to priority projects.
  • Pipeline reprioritization: Halofumarates deprioritized versus established anesthetics.
  • Patent delays: Initial discoveries (1991–1992) patented only after merger resolution [1].Despite promising phase II human data (ED95 = 0.19 mg/kg, recovery to TOF ≥0.9 in 15 min), corporate strategy halted gantacurium’s clinical development, though its design informed successors like CW002 [6] [8].

Compounds Discussed: d-Tubocurarine, Atracurium, Cisatracurium, Mivacurium, Gantacurium chloride, 551U91, 552U91, 1710W92, 1975W92, CW002.

Properties

CAS Number

213998-46-0

Product Name

Gantacurium chloride

IUPAC Name

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate;dichloride

Molecular Formula

C53H69Cl3N2O14

Molecular Weight

1064.5 g/mol

InChI

InChI=1S/C53H69ClN2O14.2ClH/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10;;/h24-32,40,50H,13-23H2,1-12H3;2*1H/q+2;;/p-2/b39-32-;;/t40-,50+,55-,56+;;/m1../s1

InChI Key

SDIFKXLSGXCGEN-WJUBNSBASA-L

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-]

Solubility

Soluble in DMSO

Synonyms

AV 4430A; GW 280430; GW 280430A; GW-0430; AV4430A; GW280430; GW280430A; GW0430; AV-4430A; GW-280430; GW-280430A; GW-0430

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-]

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl.[Cl-].[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.